Cas no 2229617-51-8 (tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate)

tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate
- 2229617-51-8
- EN300-1898087
- tert-butyl N-[2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenyl]carbamate
-
- インチ: 1S/C17H26N2O5/c1-17(2,3)24-16(21)19-13-9-12(10-14(22-4)15(13)20)23-11-5-7-18-8-6-11/h9-11,18,20H,5-8H2,1-4H3,(H,19,21)
- InChIKey: YJLZRUJXUONASJ-UHFFFAOYSA-N
- SMILES: O(C1C=C(C(=C(C=1)NC(=O)OC(C)(C)C)O)OC)C1CCNCC1
計算された属性
- 精确分子量: 338.18417193g/mol
- 同位素质量: 338.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 406
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 89Ų
tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1898087-0.25g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenyl]carbamate |
2229617-51-8 | 0.25g |
$1117.0 | 2023-09-18 | ||
Enamine | EN300-1898087-1.0g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenyl]carbamate |
2229617-51-8 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1898087-0.05g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenyl]carbamate |
2229617-51-8 | 0.05g |
$1020.0 | 2023-09-18 | ||
Enamine | EN300-1898087-2.5g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenyl]carbamate |
2229617-51-8 | 2.5g |
$2379.0 | 2023-09-18 | ||
Enamine | EN300-1898087-5.0g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenyl]carbamate |
2229617-51-8 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1898087-10.0g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenyl]carbamate |
2229617-51-8 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1898087-10g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenyl]carbamate |
2229617-51-8 | 10g |
$5221.0 | 2023-09-18 | ||
Enamine | EN300-1898087-0.5g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenyl]carbamate |
2229617-51-8 | 0.5g |
$1165.0 | 2023-09-18 | ||
Enamine | EN300-1898087-0.1g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenyl]carbamate |
2229617-51-8 | 0.1g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1898087-1g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenyl]carbamate |
2229617-51-8 | 1g |
$1214.0 | 2023-09-18 |
tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamateに関する追加情報
Terbutil N-2-Hydroxy-3-Methoxy-5-(Piperidin-4-Yloxy)Phenylcarbamate: A Promising Compound in Pharmaceutical Research
Tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate is a novel chemical entity with significant potential in pharmaceutical research. This compound, identified by its CAS number 2229617-51-8, represents an innovative approach to drug design and development. Its unique molecular structure combines multiple functional groups that may contribute to its biological activity and therapeutic potential. Recent studies have highlighted the importance of such compounds in addressing complex diseases, particularly in the context of inflammation and neurodegenerative disorders.
The molecular architecture of tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate is characterized by a phenyl ring substituted with a carbamate group and a piperidin-4-yloxy moiety. The presence of hydroxyl and methoxy groups further enhances its chemical versatility. These functional groups are strategically positioned to interact with various biological targets, including enzymes, receptors, and ion channels. The structural complexity of this compound suggests a potential for multi-target engagement, which is a desirable property in modern drug discovery.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profiles of compounds like tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its stability, solubility, and potential metabolic pathways. These studies are crucial for optimizing the compound's bioavailability and minimizing potential side effects. The integration of in silico tools with experimental validation has become a cornerstone of modern pharmaceutical research.
One of the most intriguing aspects of tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate is its potential role in modulating inflammatory responses. Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and neurodegenerative conditions. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting key cytokines and signaling pathways. For example, research published in Journal of Medicinal Chemistry (2023) demonstrated that similar compounds can suppress the NF-κB pathway, which is central to inflammatory processes.
The synthesis of tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate involves a multi-step organic reaction sequence. The core structure is typically synthesized through a nucleophilic substitution reaction, followed by functional group modifications. The introduction of the piperidin-4-yloxy group is a critical step, as it imparts specific interactions with biological targets. Recent advances in green chemistry have led to the development of more sustainable synthetic methods, reducing the environmental impact of compound production.
Pharmacological studies on tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate have revealed its potential as an antiproliferative agent. Cancer research has increasingly focused on compounds that target specific signaling pathways, and this compound shows promise in this regard. In vitro experiments have demonstrated its ability to inhibit the growth of certain cancer cell lines, particularly those overexpressing specific receptors. These findings are supported by recent studies in Cancer Research (2024), which highlight the importance of such compounds in targeted cancer therapy.
The therapeutic potential of tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate extends to neurodegenerative diseases. Alzheimer's disease and Parkinson's disease are characterized by progressive neuronal loss, and compounds with neuroprotective properties are highly sought after. Early-stage studies suggest that this compound may offer protection against oxidative stress and neuroinflammation, two key factors in these conditions. Research published in Neuropharmacology (2023) has shown that similar compounds can enhance neuronal survival and reduce amyloid-beta accumulation.
Drug development often involves extensive preclinical testing to assess the safety and efficacy of new compounds. Tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate has undergone various in vitro and in vivo assays to evaluate its pharmacological profile. These studies have focused on determining its mechanism of action, toxicity, and potential interactions with other drugs. The results from these experiments are critical for advancing the compound to clinical trials.
One of the challenges in developing compounds like tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate is ensuring their stability in biological systems. Researchers have employed various strategies to enhance the compound's stability, including the introduction of protective groups and the use of excipients that improve solubility. These modifications are essential for maintaining the compound's activity during storage and administration.
The future of tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate in pharmaceutical research is promising. Ongoing studies are exploring its potential in combination therapies, where it could be used alongside existing drugs to enhance treatment outcomes. Additionally, efforts are being made to optimize its chemical structure for improved potency and reduced side effects. These developments underscore the importance of continued research in this area.
In conclusion, tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate represents a significant advancement in the field of pharmaceutical science. Its unique molecular structure and potential therapeutic applications make it a valuable candidate for further investigation. As research in this area continues to evolve, it is likely that this compound will play an important role in the development of new treatments for a variety of diseases.
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